molecular formula C4H6F3NO2 B1390055 4,4,4-Trifluoro-3-hydroxybutanamide CAS No. 453-34-9

4,4,4-Trifluoro-3-hydroxybutanamide

Cat. No. B1390055
CAS RN: 453-34-9
M. Wt: 157.09 g/mol
InChI Key: BISBCYIQXZYLBB-UHFFFAOYSA-N
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Description

“4,4,4-Trifluoro-3-hydroxybutanamide” is a chemical compound with the molecular formula C4H6F3NO2 . It has a molecular weight of 157.09 .


Synthesis Analysis

The synthesis of “4,4,4-Trifluoro-3-hydroxybutanamide” involves stirring a solution of ethyl 4,4,4-trifluoro-3-hydroxybutanoate in methanol (MeOH) with aqueous ammonium at room temperature overnight. The mixture is then concentrated to yield "4,4,4-Trifluoro-3-hydroxybutanamide" .


Molecular Structure Analysis

The InChI code for “4,4,4-Trifluoro-3-hydroxybutanamide” is 1S/C4H6F3NO2/c5-4(6,7)2(9)1-3(8)10/h2,9H,1H2,(H2,8,10) . This indicates the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms in the molecule.


Physical And Chemical Properties Analysis

“4,4,4-Trifluoro-3-hydroxybutanamide” is a solid at room temperature . It has a density of 1.432g/cm3 . The boiling point is 240.6ºC at 760mmHg .

Safety And Hazards

When handling “4,4,4-Trifluoro-3-hydroxybutanamide”, it is advised to avoid dust formation and breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

4,4,4-trifluoro-3-hydroxybutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3NO2/c5-4(6,7)2(9)1-3(8)10/h2,9H,1H2,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISBCYIQXZYLBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80663071
Record name 4,4,4-Trifluoro-3-hydroxybutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80663071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,4-Trifluoro-3-hydroxybutanamide

CAS RN

453-34-9
Record name 4,4,4-Trifluoro-3-hydroxybutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80663071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of ethyl 4,4,4-trifluoro-3-hydroxybutanoate (3.0 g, 16.1 mmol) in MeOH (8 mL) was stirred with aqueous ammonium (16 mL) at room temperature overnight. The mixture was concentrated to afford 4,4,4-trifluoro-3-hydroxybutanamide (2.19 g, yield: 87.6%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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